3-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide is a chemical compound with a complex structure that includes a biphenyl core substituted with a chloro group, a trifluoromethoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The trifluoromethoxylation step can be challenging due to the volatility and reactivity of trifluoromethoxy reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of palladium or copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds .
Scientific Research Applications
3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-methanamine: Contains a methanamine group instead of a sulfonamide group.
Uniqueness
The presence of the sulfonamide group in 3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H9ClF3NO3S |
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Molecular Weight |
351.73 g/mol |
IUPAC Name |
2-chloro-4-[3-(trifluoromethoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO3S/c14-11-7-9(4-5-12(11)22(18,19)20)8-2-1-3-10(6-8)21-13(15,16)17/h1-7H,(H2,18,19,20) |
InChI Key |
WNGRKHUKJSKSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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